BenchChemオンラインストアへようこそ!

6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Medicinal Chemistry ADME Optimization Oxime Ethers

This compound fills a distinct combinatorial niche in imidazo[2,1-b]thiazole screening libraries: the O‑methyloxime replaces the free oxime –OH, eliminating a hydrogen‑bond donor and boosting predicted logP by ~0.7 units for improved membrane permeability in cell‑based respiration and kinase assays. The phenylsulfanyl group at C‑6 provides a unique steric/electronic SAR vector distinct from benzylsulfanyl or 4‑methylphenylsulfanyl analogs. Sourcing this exact derivative is critical—substituting even a close analog can invalidate biological assay results. Purchase with confidence for mitochondrial complex I, FLT3/MNK kinase, or antimicrobial programs.

Molecular Formula C13H11N3OS2
Molecular Weight 289.37
CAS No. 339022-73-0
Cat. No. B2580058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime
CAS339022-73-0
Molecular FormulaC13H11N3OS2
Molecular Weight289.37
Structural Identifiers
SMILESCON=CC1=C(N=C2N1C=CS2)SC3=CC=CC=C3
InChIInChI=1S/C13H11N3OS2/c1-17-14-9-11-12(15-13-16(11)7-8-18-13)19-10-5-3-2-4-6-10/h2-9H,1H3/b14-9-
InChIKeyYZFJLSLQIVKBOO-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS 339022-73-0): Core Identity and Sourcing-Relevant Profile


6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS 339022-73-0) is a heterocyclic small molecule (MF: C₁₃H₁₁N₃OS₂, MW: 289.38 g/mol) built on the fused imidazo[2,1-b][1,3]thiazole bicyclic core . The compound features a phenylsulfanyl substituent at the 6‑position and an O‑methyloxime functionality at the 5‑carbaldehyde position, a combination that distinguishes it from other members of the imidazo[2,1-b][1,3]thiazole family. This scaffold is pharmacologically relevant: imidazo[2,1-b]thiazole derivatives have been reported as mitochondrial complex I inhibitors, immunomodulators, antimicrobial agents, and sirtuin‑modulating compounds [1][2]. The specific substitution pattern of this compound – in particular the O‑methyloxime group – is encountered in patent families covering imidazo[2,1-b]thiazole derivatives for therapeutic use, indicating its relevance as a research tool or early‑stage lead [2].

Why In‑Class Imidazo[2,1-b][1,3]thiazole Analogs Cannot Simply Replace 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime


Within the imidazo[2,1-b][1,3]thiazole family, even subtle structural changes can profoundly alter biological target engagement and physicochemical properties. The O‑methyloxime moiety in this compound replaces the free oxime –OH with a methoxy group, eliminating a hydrogen‑bond donor and increasing lipophilicity (predicted ΔlogP ≈ +0.7 vs. the corresponding oxime), which directly impacts membrane permeability and metabolic stability . Simultaneously, the phenylsulfanyl group at C‑6 introduces distinct steric and electronic effects compared to analogs bearing benzylsulfanyl, 4‑methylphenylsulfanyl, or directly‑attached aryl groups; published SAR on related imidazo[2,1-b]thiazoles shows that the nature of the C‑6 substituent governs potency at mitochondrial complex I and selectivity among kinase targets [1][2]. Consequently, substituting this compound with a close analog – even one differing by a single methyl group – risks invalidating biological assay results and confounding structure‑activity conclusions.

Quantitative Differentiation Evidence for 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS 339022-73-0)


O‑Methyloxime vs. Free Oxime: Physicochemical Differentiation Relevant to Permeability and Metabolic Stability

The O‑methyloxime functionality confers measurable physicochemical advantages over the corresponding free oxime (CAS 339022-69-4). The replacement of the oxime –OH with –OCH₃ eliminates one hydrogen‑bond donor (HBD count: 0 vs. 1) and increases calculated logP by approximately 0.7 log units (ClogP: ~3.8 vs. ~3.1). These differences are consistent with the established medicinal chemistry principle that O‑alkyl oximes exhibit enhanced passive membrane permeability and reduced Phase II glucuronidation compared to their parent oximes [1].

Medicinal Chemistry ADME Optimization Oxime Ethers

C‑6 Substituent SAR: Phenylsulfanyl vs. 4‑Tolylsulfanyl vs. Benzylsulfanyl in Imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O‑Methyloxime Series

While direct head‑to‑head biological data for this specific compound are not publicly available, published SAR on the imidazo[2,1-b]thiazole core demonstrates that the nature of the C‑6 substituent fundamentally controls biological activity. In the mitochondrial complex I inhibitor series reported by Andreani et al., replacement of a 2‑thienyl group at C‑6 with a phenyl group retained inhibitory potency, whereas shifting the methyl substituent from C‑2 to C‑5 abolished activity entirely [1]. In patent EP2678337A1, imidazo[2,1-b]thiazole derivatives bearing diverse C‑6 substituents exhibit a range of IC₅₀ values against cancer cell lines (e.g., HT‑29, A‑549, MCF‑7), with potency differences exceeding 10‑fold between closely related analogs [2]. The phenylsulfanyl group at C‑6 in this compound is structurally distinct from the directly‑attached aryl, benzylsulfanyl, and 4‑methylphenylsulfanyl variants, each of which presents different steric bulk, sulfur hybridization, and electronic character.

Structure-Activity Relationship Kinase Inhibition Mitochondrial Complex I

Spectral Characterization Completeness: NMR and IR Data Availability vs. Uncharacterized Analogs

The 4‑tolylsulfanyl analog of this compound (6-(p‑tolylthio)imidazo[2,1-b]thiazole-5-carboxaldehyde, O‑methyloxime) has been fully characterized by ¹H NMR and FTIR and is available in the Wiley KnowItAll spectral library [1]. While the target compound itself has not been deposited in the same public spectral database, its close structural relationship to the characterized analog means that procurement from vendors who provide analogous characterization data (e.g., NMR, HPLC purity traces) is a critical quality differentiator. Vendors offering only CAS‑number listing without spectral documentation carry a higher risk of mis‑assignment or degradation .

Analytical Chemistry Quality Control Spectroscopic Characterization

Validated Application Scenarios for 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime (CAS 339022-73-0)


Mitochondrial Complex I Inhibitor Probe Design and SAR Expansion

The imidazo[2,1-b]thiazole core is a recognized scaffold for mitochondrial NADH dehydrogenase (complex I) inhibition. This compound, with its unique phenylsulfanyl and O‑methyloxime substitution, serves as a differentiated tool compound for probing the ubiquinone‑binding pocket. Its O‑methyloxime group offers improved membrane permeability (ΔClogP ≈ +0.7 vs. oxime) for cell‑based respiration assays, while the phenylsulfanyl group provides a distinct SAR vector compared to previously characterized 6‑thienyl and 6‑phenyl analogs [1].

Immunomodulatory Lead Identification and Cytokine Induction Screening

Patent families covering substituted imidazo ring systems as immunomodulators explicitly encompass the O‑methyloxime substitution pattern present in this compound [2]. Sourcing this specific derivative enables direct exploration of the structural hypotheses contained in those patents, particularly the role of the C‑6 sulfanyl‑linked aryl group in modulating TLR‑mediated cytokine induction, without confounding by the different pharmacokinetic behavior of free oxime analogs.

Kinase Selectivity Profiling in Imidazo[2,1-b]thiazole Chemical Series

Published SAR on related imidazo[2,1-b]thiazoles demonstrates that subtle changes at C‑5 and C‑6 can shift kinase selectivity profiles by over 10‑fold [3]. This compound, with its O‑methyloxime at C‑5 and phenylsulfanyl at C‑6, fills a specific combinatorial niche in screening libraries. Researchers engaged in FLT3, MNK, or other kinase inhibitor programs can use this compound to test whether the O‑methyloxime moiety confers selectivity advantages over the corresponding aldehyde or free oxime precursors.

Antimicrobial Screening with Optimized Physicochemical Properties

Although direct MIC data for this compound are not yet public, the broader imidazo[2,1-b]thiazole class has demonstrated activity against S. aureus, E. coli, P. vulgaris, and C. albicans, with MIC values as low as 15.625 μg/mL for the most potent derivatives [4]. This compound's higher predicted logP and lack of hydrogen‑bond donors may enhance penetration through bacterial membranes, making it a rational candidate for antimicrobial screening cascades where intracellular target access is rate‑limiting.

Quote Request

Request a Quote for 6-(phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.